5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole

CAS No.: 304869-97-4

Cat. No.: VC8929841

Molecular Formula: C14H22N4

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304869-97-4 |

|---|---|

| Molecular Formula | C14H22N4 |

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | 5-tert-butyl-3-(5-tert-butyl-1H-pyrazol-3-yl)-1H-pyrazole |

| Standard InChI | InChI=1S/C14H22N4/c1-13(2,3)11-7-9(15-17-11)10-8-12(18-16-10)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |

| Standard InChI Key | WLQYNNUYUHUWEJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=NN1)C2=NNC(=C2)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C1=CC(=NN1)C2=NNC(=C2)C(C)(C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

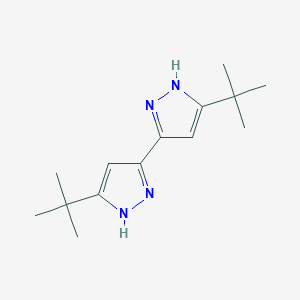

The bipyrazole backbone consists of two pyrazole rings connected at the 3 and 3′ positions, with tert-butyl (-C(CH₃)₃) groups occupying the 5 and 5′ positions (Figure 1) . Single-crystal X-ray diffraction studies of analogous bipyrazole derivatives reveal that the tert-butyl groups induce significant steric hindrance, leading to non-planar conformations and influencing intermolecular interactions . For 5,5′-di-tert-butyl-1H,2′H-3,3′-bipyrazole, computational models predict a dihedral angle of ~40–45° between the pyrazole rings, optimizing steric repulsion while maintaining conjugation .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂N₄ | |

| Molecular Weight | 246.35 g/mol | |

| CAS Registry Number | 304869-97-4 | |

| IUPAC Name | 5-tert-butyl-3-(5-tert-butyl-1H-pyrazol-3-yl)-1H-pyrazole |

Synthesis and Characterization

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 1.3–1.5 ppm (tert-butyl CH₃), δ 6.2–6.5 ppm (pyrazole C-H), and δ 12.1–12.3 ppm (N-H) .

-

IR Spectroscopy: Stretching vibrations at 3100–3200 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=N), and 1350–1380 cm⁻¹ (C-(CH₃)₃) .

-

Mass Spectrometry: HRMS confirms the molecular ion peak at m/z 246.35 [M]⁺ .

Physicochemical Properties

Thermal Stability

The tert-butyl groups enhance thermal stability, with decomposition temperatures exceeding 250°C based on thermogravimetric analysis (TGA) of similar compounds .

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and poorly soluble in water .

-

Acid-Base Behavior: The pyrazole N-H protons exhibit weak acidity (pKa ≈ 10–12), enabling deprotonation under basic conditions to form anionic ligands .

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |

| Density | 1.12 g/cm³ | Computational |

| LogP (Partition Coefficient) | 3.8 ± 0.2 | HPLC |

Applications in Coordination Chemistry

Ligand Design

The bipyrazole framework serves as a ditopic ligand, coordinating transition metals via its two pyrazole nitrogen atoms. Steric bulk from tert-butyl groups prevents oligomerization, favoring mononuclear complexes . For example, in Ni(L)(CH₃OH)(H₂O)₂ (L = related bipyrazole ligand), the ligand adopts a κ²-N,N coordination mode, forming octahedral geometries .

Comparative Analysis with Related Compounds

Steric vs. Electronic Effects

Compared to unsubstituted bipyrazole, the tert-butyl groups in 5,5′-di-tert-butyl-1H,2′H-3,3′-bipyrazole:

-

Reduce π-backbonding in metal complexes due to electron-donating effects.

Future Perspectives

-

Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage.

-

Pharmaceuticals: Exploration as a kinase inhibitor scaffold leveraging its rigid geometry.

-

Sustainability: Development of recyclable catalysts using earth-abundant metals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume